![molecular formula C19H19ClN2O4 B300386 2-{[2-(Morpholin-4-yl)phenyl]amino}-2-oxoethyl 2-chlorobenzoate](/img/structure/B300386.png)
2-{[2-(Morpholin-4-yl)phenyl]amino}-2-oxoethyl 2-chlorobenzoate
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Overview
Description
2-{[2-(Morpholin-4-yl)phenyl]amino}-2-oxoethyl 2-chlorobenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Mocetinostat and is a histone deacetylase inhibitor. It has shown promising results in the treatment of cancer and other diseases.
Mechanism of Action
Mocetinostat works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, Mocetinostat promotes the acetylation of histones, leading to changes in chromatin structure and gene expression. This, in turn, leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
Mocetinostat has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis. Mocetinostat has also been shown to enhance the immune response against cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of Mocetinostat is its specificity for HDACs, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, Mocetinostat has some limitations, including its potential toxicity and the development of drug resistance in cancer cells.
Future Directions
There are several potential future directions for research on Mocetinostat. One area of interest is the development of combination therapies that incorporate Mocetinostat with other drugs to enhance its efficacy. Another area of interest is the identification of biomarkers that can predict response to Mocetinostat treatment. Additionally, further studies are needed to investigate the potential applications of Mocetinostat in other diseases beyond cancer, such as neurodegenerative disorders.
Synthesis Methods
The synthesis of Mocetinostat involves the reaction of 2-chlorobenzoic acid with morpholine, followed by the reaction of the resulting intermediate with 2-(4-aminophenyl)acetic acid. The final product is obtained by esterification of the intermediate with 2-oxoethyl chloroformate.
Scientific Research Applications
Mocetinostat has been extensively studied for its potential applications in cancer treatment. It has shown promising results in preclinical studies, particularly in the treatment of hematological malignancies such as lymphoma and leukemia. It has also shown potential in the treatment of solid tumors such as breast and lung cancer.
properties
Product Name |
2-{[2-(Morpholin-4-yl)phenyl]amino}-2-oxoethyl 2-chlorobenzoate |
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Molecular Formula |
C19H19ClN2O4 |
Molecular Weight |
374.8 g/mol |
IUPAC Name |
[2-(2-morpholin-4-ylanilino)-2-oxoethyl] 2-chlorobenzoate |
InChI |
InChI=1S/C19H19ClN2O4/c20-15-6-2-1-5-14(15)19(24)26-13-18(23)21-16-7-3-4-8-17(16)22-9-11-25-12-10-22/h1-8H,9-13H2,(H,21,23) |
InChI Key |
MRCWAXHJLVSTJI-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)COC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)COC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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